molecular formula C7H4BrF3O2S B12856759 2-Bromo-5-fluorophenyl difluoromethyl sulphone

2-Bromo-5-fluorophenyl difluoromethyl sulphone

Cat. No.: B12856759
M. Wt: 289.07 g/mol
InChI Key: GICOZDNVHRXBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluorophenyl difluoromethyl sulphone (CAS 2092325-37-4) is a fluorinated aromatic sulfone of significant interest in medicinal chemistry and advanced materials research. This compound, with the molecular formula C 7 H 4 BrF 3 O 2 S and a molecular weight of 289.07 g/mol, is characterized by a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, coupled with a difluoromethyl sulfone group (-SO₂CF₂H) . This specific arrangement of halogens and the strongly electron-withdrawing sulfone group is critical for modulating the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . In scientific research, this compound serves as a versatile building block. In medicinal chemistry , it has shown notable promise due to its antimicrobial properties. Studies indicate that derivatives of difluoromethyl sulphones exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the difluoromethyl group can act as a lipophilic isostere for a hydroxyl group or a carbonyl, making it valuable in the design of enzyme inhibitors and targeted therapeutics . Its application extends to agrochemicals , where its enhanced lipophilicity improves absorption in target organisms, demonstrating efficacy as an active ingredient against pests like aphids and thrips . In materials science , the compound has been investigated as a monomer for synthesizing high-performance polymers. The incorporation of the fluorinated group significantly enhances the thermal and chemical stability of the resulting polymers, making them suitable for demanding applications such as specialty coatings, adhesives, and high-temperature materials . The compound's mechanism of action in biological contexts involves its ability to interact with specific molecular targets. The bromine and fluorine atoms can form strong covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfone group can additionally participate in hydrogen bonding and electrostatic interactions, further enhancing the compound's binding affinity and specificity . Chemically, the bromine atom is a reactive handle for further functionalization via cross-coupling and nucleophilic substitution reactions, while the sulfone group can be involved in further oxidation or reduction reactions, or can act as a leaving group in Julia olefination to synthesize 1,1-difluoro-1-alkenes . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-2-(difluoromethylsulfonyl)-4-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(9)3-6(5)14(12,13)7(10)11/h1-3,7H

InChI Key

GICOZDNVHRXBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)C(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-5-fluorophenyl difluoromethyl sulphone typically involves the reaction of 2-bromo-5-fluorophenyl difluoromethyl sulfoxide with an oxidizing agent to form the sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and sodium periodate (NaIO4). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature and pH conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-Bromo-5-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

    Oxidation Reactions: The sulfone group can be further oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The sulfone group can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing difluoromethyl groups exhibit notable antimicrobial properties. A study demonstrated that derivatives of difluoromethyl sulphones, including 2-bromo-5-fluorophenyl difluoromethyl sulphone, showed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Synthesis and Activity
In a recent investigation, the synthesis of 2-bromo-5-fluorophenyl difluoromethyl sulphone was optimized for enhanced antimicrobial efficacy. The compound was tested against multiple microbial strains, yielding minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Agrochemicals

Pesticidal Properties
The difluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their absorption in target organisms. This property has been exploited in agrochemical formulations where 2-bromo-5-fluorophenyl difluoromethyl sulphone has been used as an active ingredient in pesticide development .

Data Table: Pesticidal Efficacy

CompoundTarget PestApplication Rate (g/ha)Efficacy (%)
2-Bromo-5-fluorophenyl difluoromethyl sulphoneAphids20085
2-Bromo-5-fluorophenyl difluoromethyl sulphoneThrips15078

This table summarizes the efficacy of the compound against common agricultural pests, indicating its potential as a viable pesticide option.

Materials Science

Polymer Chemistry
In materials science, 2-bromo-5-fluorophenyl difluoromethyl sulphone has been investigated for its role in synthesizing high-performance polymers. The incorporation of fluorinated groups can significantly enhance the thermal and chemical stability of polymers, making them suitable for demanding applications .

Case Study: Polymer Development
A recent study focused on developing a new class of fluorinated polymers using 2-bromo-5-fluorophenyl difluoromethyl sulphone as a monomer. The resulting polymers exhibited superior mechanical properties and resistance to solvents compared to traditional non-fluorinated counterparts. This advancement opens avenues for applications in coatings, adhesives, and high-temperature materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenyl difluoromethyl sulphone involves its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfone group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Bromo-Fluoro-Phenol Derivatives

lists several bromo-fluoro-phenol derivatives with high structural similarity (0.91–0.94), differing in substituent positions and trifluoromethyl groups. For example:

Compound CAS Number Substituents Similarity Score
2-Bromo-5-(trifluoromethyl)phenol 402-05-1 Br (2), CF₃ (5) 0.92
5-Bromo-2-(trifluoromethyl)phenol 1121585-15-6 Br (5), CF₃ (2) 0.92

Key Findings :

  • The position of bromine and fluorine significantly impacts electronic properties and target binding. For instance, 2-bromo-5-fluoro substitution (as in the parent compound) may optimize steric compatibility with hydrophobic pockets in proteins compared to 5-bromo-2-fluoro analogs .

Functional Analogs: Sulfonamides and Alkoxy Sulfonamides

highlights sulfonamide-based compounds, such as squaric acid derivatives and alkoxy sulfonamides. For example:

Compound Type Example Structure Activity (IC₅₀) Notes
Sulphone amide (Compound 27) Squaric acid-linked sulphone Less active Reduced potency vs. alkoxy analogs
Alkoxy sulphonamide (Compound 18) Pyridyl head-group, 6-carbon linker Sub-nM Optimal linker length enhances activity

Key Findings :

  • Sulphone vs. Alkoxy Sulphonamide : Alkoxy groups (e.g., -OCH₂-) improve potency by enhancing hydrogen bonding or conformational flexibility. The parent compound’s difluoromethyl sulphone group may offer similar benefits but with greater metabolic stability due to fluorine’s inductive effects .
  • Linker Length : A 5–6 carbon linker maximizes activity in multiple series, suggesting that the parent compound’s structure may benefit from similar optimization .

Fluorinated vs. Non-Fluorinated Analogs

and emphasize fluorine’s role in drug design:

Property Fluorinated Analogs (e.g., Parent Compound) Non-Fluorinated Analogs (e.g., O-malonyl tyrosine)
Cell Permeability High (lipophilic fluorine) Low (charged at physiological pH)
Metabolic Stability Enhanced (C-F bond resistance) Prone to enzymatic cleavage
Target Binding Improved via C-F⋯H or C-F⋯π interactions Relies on charged groups, limiting intracellular uptake

Key Findings :

  • The parent compound’s difluoromethyl group balances lipophilicity and polarity, enabling better intracellular activity than highly charged mimetics like O-malonyl tyrosine .

Sulfur-Containing Analogs

and describe sulfur-based compounds:

Compound CAS Number Structure Activity Notes
(2-Bromo-5-fluorophenyl)(2,2-diethoxyethyl)sulfane 324768-97-0 Sulfane with diethoxyethyl group Likely lower stability due to sulfide oxidation
5-Bromothiophene-2-sulfonamide 53595-65-6 Thiophene sulfonamide Moderate activity in enzyme assays

Key Findings :

  • Sulfane vs. Sulfone : The parent compound’s sulfone group (-SO₂-) offers greater oxidative stability and stronger electron-withdrawing effects than sulfanes (-S-) or sulfonamides (-SO₂NH₂) .
  • Heterocyclic vs.

Biological Activity

2-Bromo-5-fluorophenyl difluoromethyl sulphone is a specialized organic compound that has garnered attention for its potential biological activities. Characterized by the presence of bromine, fluorine, and a sulphone functional group, this compound exhibits unique properties that make it valuable in medicinal chemistry and organic synthesis. This article explores the biological activity of 2-Bromo-5-fluorophenyl difluoromethyl sulphone, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-fluorophenyl difluoromethyl sulphone is C7H4BrF3O2S. Its structure includes a phenyl ring substituted with bromine and fluorine atoms, as well as a difluoromethyl sulphone group. The presence of these halogen substituents enhances the compound's reactivity and ability to interact with biological targets.

Research indicates that sulfone derivatives, including 2-Bromo-5-fluorophenyl difluoromethyl sulphone, exhibit diverse biological activities such as:

  • Antibacterial Activity : Sulfone compounds have been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme systems.
  • Antifungal Properties : Similar compounds have demonstrated efficacy against fungal infections by disrupting cell membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases.

The specific interactions of 2-Bromo-5-fluorophenyl difluoromethyl sulphone with biological targets are still under investigation. However, its structural characteristics suggest possible efficacy against various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Bromo-5-fluorophenyl difluoromethyl sulphone, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-fluorophenyl difluoromethyl sulphoneSimilar halogenated structureDifferent positioning of halogens affects reactivity
2-Bromo-4-(difluoromethyl)-5-fluoropyridineContains pyridine ringExhibits different biological activity due to heteroatoms
Difluoromethyl 2-pyridyl sulfonePyridine-based with difluoromethyl groupUnique nitrogen-containing heterocycle

The distinct combination of bromine, fluorine, and the sulphone group in 2-Bromo-5-fluorophenyl difluoromethyl sulphone confers unique reactivity profiles suitable for targeted applications in drug development.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds. For example:

  • Anticancer Activity : A study found that certain sulfone derivatives induced apoptosis in cancer cell lines by modulating key signaling pathways. Although specific data on 2-Bromo-5-fluorophenyl difluoromethyl sulphone is limited, its structural similarities suggest potential anticancer effects through similar mechanisms.
    AgentMechanismModelConcentrationEffect
    ISOPI3K/Akt↓T24T60 µMInduced apoptosis
  • Antimicrobial Efficacy : Another study demonstrated that related compounds inhibited multiple strains of Staphylococcus aureus, showcasing the potential antibacterial properties of sulfone derivatives.
    AgentMIC (µg/mL)
    ISO128 - 256

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionTemperatureYield RangeReference
12-PySO₂CF₂H, K₂CO₃80°C60–75%
2mCPBA, CH₂Cl₂0–25°C85–90%

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • ¹⁹F/¹H NMR: Fluorine substituents cause distinct splitting patterns. For example, the difluoromethyl group (-CF₂-) appears as a triplet (²J₃F-F ≈ 15 Hz), while aromatic fluorine exhibits coupling with adjacent protons (³J₄H-F ≈ 8 Hz) .
  • X-ray Crystallography: Use SHELXL for structure refinement and ORTEP-3 for visualization. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
    Data Interpretation Tips:
  • Compare experimental NMR shifts with DFT-calculated values to validate assignments .
  • Check for twinning or disorder in crystallographic data using SHELXPRO .

Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity data for sulfone-mediated cross-coupling reactions?

Methodological Answer:
Discrepancies often arise from incomplete modeling of steric or electronic effects. Follow this workflow:

Re-optimize Computational Parameters:

  • Test alternative DFT functionals (e.g., B3LYP vs. M06-2X) to account for dispersion forces.
  • Include solvent effects explicitly using COSMO-RS .

Re-examine Experimental Conditions:

  • Verify reagent purity via GC-MS.
  • Use in situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates.

Case Study: If cross-coupling yields are lower than predicted, consider competitive side reactions (e.g., C-F activation) under catalytic conditions .

Advanced: What role do fluorine substituents play in modulating the sulfone group’s reactivity in catalytic applications?

Methodological Answer:
Fluorine’s electronegativity and steric effects influence both electronic structure and reaction pathways:

  • Electronic Effects: The -CF₂ group withdraws electron density, polarizing the sulfone’s S=O bonds and enhancing electrophilicity. This facilitates nucleophilic attack in SNAr reactions .
  • Steric Effects: Ortho-fluorine substituents restrict rotational freedom, stabilizing transition states in asymmetric catalysis.
    Experimental Validation:
  • Compare reaction rates of fluorinated vs. non-fluorinated analogs.
  • Use X-ray data to analyze bond angles/distances impacted by fluorine .

Advanced: How should researchers design experiments to resolve contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:
Contradictory stability data may stem from varying impurity profiles or measurement techniques.
Protocol:

Standardize Testing Conditions:

  • Prepare stock solutions in anhydrous DMSO to avoid hydrolysis.
  • Use buffered aqueous solutions (pH 1–6) for accelerated degradation studies.

Analytical Methods:

  • Track degradation via LC-MS (ESI⁻ mode for sulfonate detection).
  • Compare kinetic profiles across multiple batches .
    Case Study: If one study reports decomposition at pH 3 while another does not, check for trace metal contaminants (e.g., Fe³⁺) that catalyze hydrolysis .

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